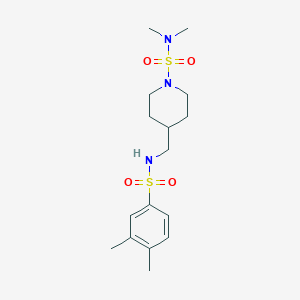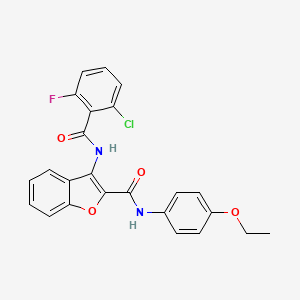
3-(2-chloro-6-fluorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the fields of pharmacology and medicine.
Applications De Recherche Scientifique
Antibacterial Applications
2,6-difluorobenzamides, closely related to the compound , have been extensively studied as antibacterial drugs. These compounds have demonstrated the ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This makes them effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Further research into their mechanism of action could lead to the development of new antibacterial agents (Straniero et al., 2023).
Imaging Applications in Medicine
Fluorine-containing benzamide analogs, which are similar to the compound , have been synthesized for use in positron emission tomography (PET) imaging. These compounds have shown potential in imaging the sigma-2 receptor status of solid tumors, offering insights into tumor biology and providing a tool for cancer diagnosis and treatment monitoring (Tu et al., 2007).
Antifungal Applications
Benzofuran-1,2,3-triazole hybrids, which include structural elements similar to the compound , have been developed as fungicidal preservatives. These compounds have shown effectiveness against various fungi, including white-rot and brown-rot fungi, making them potential candidates for use in wood preservation and protection against fungal decay (Abedinifar et al., 2020).
Anticancer Applications
Coumarin-3-carboxamide derivatives, related to the compound , have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. Some derivatives have shown significant inhibitory effects on cancer cell lines, suggesting that these compounds, including the benzamide derivatives, could be valuable in developing new anticancer agents (Phutdhawong et al., 2021).
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4/c1-2-31-15-12-10-14(11-13-15)27-24(30)22-21(16-6-3-4-9-19(16)32-22)28-23(29)20-17(25)7-5-8-18(20)26/h3-13H,2H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROCLLBTBQHASZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)
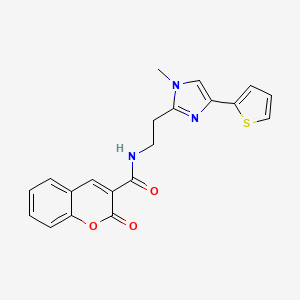
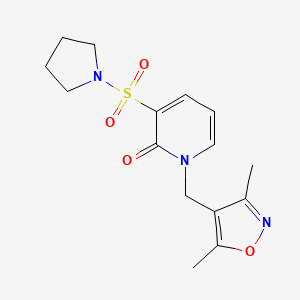
![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)
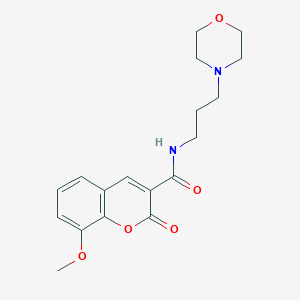
![3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol](/img/structure/B2377477.png)

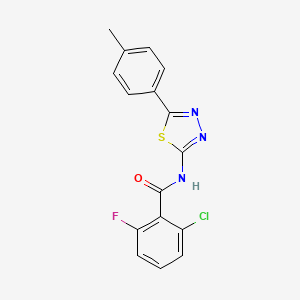
![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)
![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)
